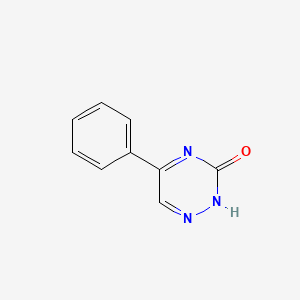
5-Phenyl-1,2,4-triazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenyl-1,2,4-triazin-3(2H)-one is a heterocyclic compound that belongs to the triazine family It is characterized by a triazine ring, which is a six-membered ring containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1,2,4-triazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of benzyl cyanide with hydrazine hydrate, followed by cyclization with formic acid. The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Phenyl-1,2,4-triazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazine ring to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyltriazine oxides, while substitution reactions can introduce various functional groups to the phenyl or triazine rings.
Applications De Recherche Scientifique
5-Phenyl-1,2,4-triazin-3(2H)-one has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Industry: It finds applications in the development of agrochemicals, dyes, and materials science.
Mécanisme D'action
The mechanism of action of 5-Phenyl-1,2,4-triazin-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The triazine ring can form hydrogen bonds and π-π interactions with target molecules, influencing their activity. For example, it may act as an antagonist or inhibitor by binding to active sites and blocking substrate access.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazine: The parent compound without the phenyl group.
5-Phenyl-1,2,4-triazine: Similar structure but lacks the carbonyl group at the 3-position.
6-Phenyl-1,2,4-triazin-3-amine: Contains an amine group instead of a carbonyl group.
Uniqueness
5-Phenyl-1,2,4-triazin-3(2H)-one is unique due to the presence of both the phenyl group and the carbonyl group at the 3-position. This combination enhances its chemical reactivity and potential for forming diverse derivatives. Its unique structure also contributes to its specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug design.
Propriétés
Numéro CAS |
15969-27-4 |
|---|---|
Formule moléculaire |
C9H7N3O |
Poids moléculaire |
173.17 g/mol |
Nom IUPAC |
5-phenyl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C9H7N3O/c13-9-11-8(6-10-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12,13) |
Clé InChI |
CURGSMAEMFWRQL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=O)NN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


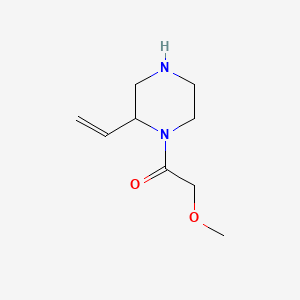

![2-Imino-1-[2-(2-imino-4-oxoimidazolidin-1-yl)ethyl]imidazolidin-4-one](/img/structure/B13827330.png)
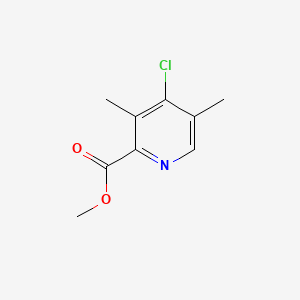
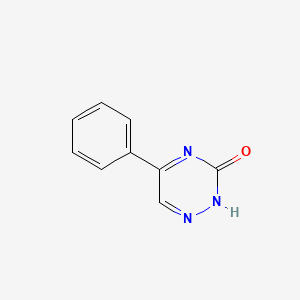
![N'-[(E)-(3-bromo-2-hydroxy-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylidene]furan-2-carbohydrazide](/img/structure/B13827347.png)
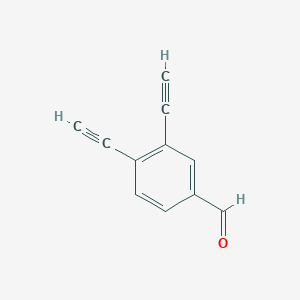
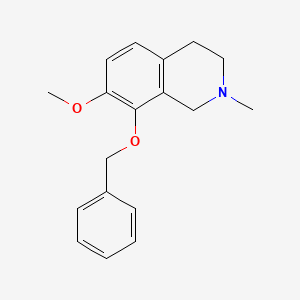
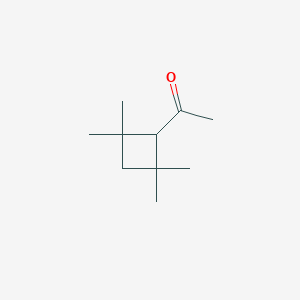
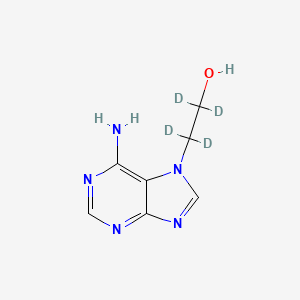
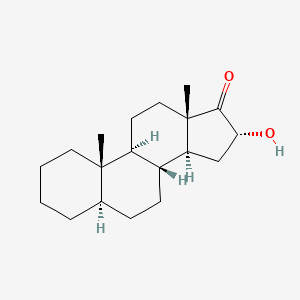
![5-(Trifluoromethyl)thieno[3,2-B]pyridine-6-carboxylic acid, 2-formylhydrazide](/img/structure/B13827417.png)
![2-[rel-(2S,3S)-3-ethenyloxiran-2-yl]acetic acid](/img/structure/B13827427.png)
![2-(4-chlorophenyl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B13827428.png)
